1-chloroethyl (4-nitrophenyl) carbonate CAS number
1-chloroethyl (4-nitrophenyl) carbonate CAS number
An In-depth Technical Guide to 1-Chloroethyl (4-Nitrophenyl) Carbonate
Chemical Abstract Service (CAS) Number: 101623-69-2
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 1-chloroethyl (4-nitrophenyl) carbonate, a pivotal reagent in modern organic synthesis and pharmaceutical sciences. Tailored for researchers, chemists, and drug development professionals, this guide moves beyond simple data presentation to offer field-proven insights into its synthesis, reactivity, and application, with a particular focus on its role as a sophisticated linker in prodrug design.
Executive Summary: A Molecule of Strategic Importance
1-Chloroethyl (4-nitrophenyl) carbonate (CAS No. 101623-69-2) is a highly reactive carbonate ester that has garnered significant attention as a versatile chemical intermediate.[1][2][3] Its utility is primarily anchored in the strategic combination of two key functional groups: the 1-chloroethyl carbonate moiety, which serves as a cleavable linker, and the 4-nitrophenyl group, which acts as an excellent leaving group and a potential trigger for reductive cleavage.[4] This unique architecture makes it an invaluable tool for creating prodrugs, where controlled release of a parent therapeutic is paramount. This guide will elucidate the fundamental properties, synthesis, and mechanistic applications of this compound.
Physicochemical Properties and Specifications
A thorough understanding of a reagent's properties is the foundation of its effective application. The key physicochemical data for 1-chloroethyl (4-nitrophenyl) carbonate are summarized below. The compound is typically a solid and is sensitive to moisture, necessitating careful handling and storage.[5][6]
| Property | Value | Source(s) |
| CAS Number | 101623-69-2 | [1][5][7] |
| Molecular Formula | C₉H₈ClNO₅ | [5] |
| Molecular Weight | 245.62 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | [1] |
| Purity | Typically ≥97% | [5] |
| Storage Conditions | 2-8°C, Sealed in dry, inert atmosphere | [5][6] |
| Synonyms | 1-CENPC, Carbonic acid 1-chloroethyl 4-nitrophenyl ester | [2] |
Synthesis and Purification: A Robust and High-Yield Protocol
Causality Behind the Method: The standard synthesis of 1-chloroethyl (4-nitrophenyl) carbonate is an efficient acylation reaction. It leverages the high reactivity of 1-chloroethyl chloroformate with the nucleophilic hydroxyl group of p-nitrophenol. Pyridine is employed not as a catalyst, but as a stoichiometric base to quench the hydrochloric acid byproduct generated during the reaction. This prevents protonation of the pyridine and p-nitrophenoxide, driving the equilibrium towards the product and resulting in a high-yield process. Dichloromethane (DCM) is an ideal solvent due to its inertness and ability to dissolve the reactants while facilitating easy removal post-reaction.
Caption: High-level workflow for the synthesis of 1-chloroethyl (4-nitrophenyl) carbonate.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add p-nitrophenol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 6 mL/mmol of p-nitrophenol). Cool the mixture to 0°C in an ice bath.
-
Base Addition: Add pyridine (1.0 eq) to the cooled reaction mixture.
-
Acylation: Add 1-chloroethyl chloroformate (1.1 eq) dropwise to the stirring mixture, ensuring the temperature remains at 0°C.
-
Reaction Progression: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.[1][2] Monitor the reaction to completion using thin-layer chromatography (TLC).
-
Workup:
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, 10% citric acid solution (to remove pyridine), and finally with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure.
-
-
Product Isolation: The resulting off-white solid is typically of high purity (often >97%).[1] Further purification, if necessary, can be achieved by recrystallization.
Core Application: A Tunable Prodrug Linker with Dual-Activation Potential
The molecular architecture of 1-chloroethyl (4-nitrophenyl) carbonate is ingeniously suited for prodrug design. A prodrug is an inactive precursor that is converted in vivo to an active therapeutic. This linker enables drug release through two distinct and context-dependent mechanisms: hydrolytic and reductive cleavage.
Mechanism 1: Hydrolytic Cleavage (Enzyme or pH-Mediated)
This is the most common pathway for carbonate-based prodrugs. The linker is attached to a nucleophilic functional group (e.g., -OH, -NH₂, -COOH) on the parent drug.
-
Step A (Activation): Esterase enzymes in the plasma or specific tissues hydrolyze the carbonate ester bond.
-
Step B (Cascade Release): This initial cleavage is the rate-determining step. The resulting intermediate is unstable and rapidly decomposes, releasing the active drug, carbon dioxide, and an acetaldehyde byproduct. The 4-nitrophenoxide ion is an excellent leaving group (pKa of 4-nitrophenol is ~7.15), which facilitates this rapid decomposition under physiological pH.[4]
Mechanism 2: Reductive Cleavage (Hypoxia or Microbiome-Mediated)
The 4-nitrophenyl group provides a second, orthogonal release mechanism. This pathway is particularly valuable for targeted drug delivery.
-
Step A (Reduction): In environments with low oxygen (hypoxia), such as the core of solid tumors, or in the presence of specific microbial enzymes, nitroreductase enzymes reduce the nitro group (-NO₂) to a hydroxylamine (-NHOH) or an amine (-NH₂).[8]
-
Step B (Electronic Cascade): This reduction dramatically alters the electronic properties of the phenyl ring, transforming the substituent from strongly electron-withdrawing to electron-donating. This change can trigger a cascade of electronic rearrangements that leads to the cleavage of the carbonate and release of the active drug. This strategy is a cornerstone of hypoxia-activated prodrugs (HAPs).
Caption: Dual-activation pathways for prodrugs using the 1-CENPC linker.
Experimental Protocol: General Procedure for Prodrug Synthesis
Rationale: This protocol describes the coupling of 1-chloroethyl (4-nitrophenyl) carbonate with a parent drug molecule containing a nucleophilic group. The 4-nitrophenyl carbonate acts as an activated carbonyl, readily undergoing nucleophilic substitution. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the p-nitrophenol leaving group, driving the reaction to completion.
-
Preparation: Dissolve the parent drug (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DCM, or DMF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5-2.0 eq).
-
Reagent Addition: To the stirring solution, add a solution of 1-chloroethyl (4-nitrophenyl) carbonate (1.1-1.2 eq) in the same anhydrous solvent, typically dropwise at room temperature or 0°C to control reactivity.
-
Reaction: Allow the reaction to stir at room temperature. Monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product using silica gel flash column chromatography to isolate the desired prodrug.
Analytical Monitoring of Linker Cleavage
Trustworthiness through Validation: A key feature of the 4-nitrophenyl carbonate linker is that its cleavage can be quantitatively monitored in real-time. Under basic conditions or upon enzymatic cleavage, the release of the 4-nitrophenolate ion, which is a distinct yellow color, can be measured using UV-Vis spectrophotometry.[4]
Protocol: Spectrophotometric Hydrolysis Assay
-
Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the purified prodrug in a solvent like DMSO.
-
Reaction Buffer: Prepare a series of aqueous buffers at the desired pH values (e.g., pH 7.4 for physiological, pH 9 for accelerated hydrolysis).
-
Measurement:
-
In a cuvette, add the reaction buffer.
-
Initiate the reaction by adding a small aliquot of the prodrug stock solution to achieve the desired final concentration (e.g., 50-100 µM).
-
Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the λmax of the 4-nitrophenolate ion (approx. 400-413 nm) over time.[4]
-
-
Data Analysis: The rate of hydrolysis can be calculated from the initial linear portion of the absorbance vs. time plot, using the Beer-Lambert law (A = εbc) and the known molar extinction coefficient (ε) of the 4-nitrophenolate ion at the specific pH.
Safety and Handling
As a reactive chemical intermediate, proper handling of 1-chloroethyl (4-nitrophenyl) carbonate is essential. The following table summarizes its known hazards and required precautions.[5][9][10]
| Hazard Information | Precautionary Measures |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat.[6][9] |
| Engineering Controls | Handle in a chemical fume hood to avoid inhalation of dust or vapors.[11] |
| Handling | Avoid contact with skin and eyes. Avoid ingestion and inhalation. Keep away from moisture as the compound is moisture-sensitive.[6][9][11] |
| Storage | Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated area under an inert atmosphere.[5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][10] |
Conclusion
1-Chloroethyl (4-nitrophenyl) carbonate is more than a simple reagent; it is a sophisticated tool for molecular design. Its high-yield synthesis, well-defined reactivity, and, most importantly, its capacity to act as a linker with dual-release mechanisms make it exceptionally valuable in the field of drug development. By enabling the creation of prodrugs that can be activated by hydrolysis or targeted reduction, it offers researchers a powerful strategy to enhance the therapeutic index of parent molecules, improve bioavailability, and achieve targeted drug delivery.
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